molecular formula C22H17N3O3 B11144158 N-[3-(acetylamino)phenyl]-2-(2-furyl)-4-quinolinecarboxamide

N-[3-(acetylamino)phenyl]-2-(2-furyl)-4-quinolinecarboxamide

Cat. No.: B11144158
M. Wt: 371.4 g/mol
InChI Key: PMOPGOYSODPFOI-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(2-furyl)-4-quinolinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a furan ring, and an acetylamino group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(2-furyl)-4-quinolinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid.

    Acetylation of the Amino Group: The amino group on the phenyl ring can be acetylated using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(2-furyl)-4-quinolinecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The acetylamino group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted amides or thiol derivatives.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(2-furyl)-4-quinolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(2-furyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoline core is known to intercalate with DNA, which can disrupt DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(acetylamino)phenyl]-2-(2-furyl)-4-quinolinecarboxamide is unique due to the presence of the furan ring, which imparts distinct chemical properties compared to its phenyl or nitrobenzamide counterparts

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(furan-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H17N3O3/c1-14(26)23-15-6-4-7-16(12-15)24-22(27)18-13-20(21-10-5-11-28-21)25-19-9-3-2-8-17(18)19/h2-13H,1H3,(H,23,26)(H,24,27)

InChI Key

PMOPGOYSODPFOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4

Origin of Product

United States

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